2-(3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate: is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitrophenyl, oxoethyl, and dioxoisoindolyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 3-Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a suitable precursor, such as a phenyl derivative, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxoethyl Ester: The oxoethyl ester can be formed through esterification reactions involving the corresponding carboxylic acid and an alcohol under acidic conditions.
Attachment of the Dioxoisoindolyl Group: The dioxoisoindolyl group can be introduced through a condensation reaction between a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the ester functionalities.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Aminophenyl Derivatives: Formed through the reduction of the nitrophenyl group.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, potentially disrupting cellular processes. The dioxoisoindolyl group may interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.
Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenylhydrazine.
Isoindoline Derivatives: Compounds such as phthalimide and its derivatives.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C32H19N3O7 |
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Molecular Weight |
557.5 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C32H19N3O7/c36-29(20-6-5-7-22(16-20)35(40)41)18-42-32(39)26-17-28(33-27-11-4-3-8-23(26)27)19-12-14-21(15-13-19)34-30(37)24-9-1-2-10-25(24)31(34)38/h1-17H,18H2 |
InChI Key |
WBZSDDJTSRUVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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